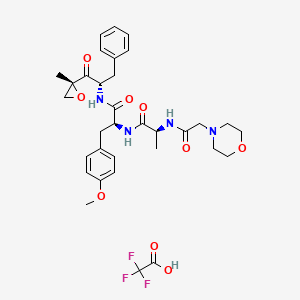

ONX-0914 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N4O7.C2HF3O2/c1-21(32-27(36)19-35-13-15-41-16-14-35)29(38)34-26(18-23-9-11-24(40-3)12-10-23)30(39)33-25(28(37)31(2)20-42-31)17-22-7-5-4-6-8-22;3-2(4,5)1(6)7/h4-12,21,25-26H,13-20H2,1-3H3,(H,32,36)(H,33,39)(H,34,38);(H,6,7)/t21-,25-,26-,31+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAZEOKWIYGOGB-VNFRHJSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41F3N4O9 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ONX-0914 TFA: An In-Depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also available as its trifluoroacetate (TFA) salt, is a potent and selective small molecule inhibitor of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced in other cells by pro-inflammatory stimuli. It plays a crucial role in processing proteins for antigen presentation and in the production of inflammatory cytokines.[3] ONX-0914's selective inhibition of the immunoproteasome over the constitutive proteasome makes it a valuable tool for studying the role of this complex in immune regulation and a potential therapeutic agent for autoimmune diseases and certain cancers.[4] This technical guide provides a comprehensive overview of the core mechanism of action of ONX-0914, detailing its effects on cellular signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Selective Immunoproteasome Inhibition

ONX-0914 primarily targets the chymotrypsin-like activity of the immunoproteasome by selectively inhibiting the Low Molecular Mass Polypeptide 7 (LMP7) subunit, also known as β5i.[1][5] While highly selective for LMP7, at higher concentrations or with prolonged exposure, ONX-0914 also demonstrates inhibitory activity against the other catalytic subunits of the immunoproteasome, namely LMP2 (β1i) and MECL-1 (β2i).[6][7] This multi-subunit inhibition may contribute to its broad anti-inflammatory effects.[4][6] The trifluoroacetate (TFA) salt form of ONX-0914 is commonly used for research and formulation purposes and does not alter the fundamental mechanism of action of the parent compound.

Quantitative Inhibition Data

The inhibitory activity of ONX-0914 against the immunoproteasome and its selectivity over the constitutive proteasome have been quantified in various studies.

| Target Subunit | Cell Type/Assay Condition | IC50 / Ki | Selectivity vs. Constitutive Subunit | Reference |

| LMP7 (β5i) | Cell-free assay | ~10 nM | 20- to 40-fold vs. β5 | [5] |

| Human Raji cells | 5.7 nM | - | [5] | |

| LMP2 (β1i) | Human immunoproteasomes | 110 ± 50 nM | - | [6] |

| Mouse immunoproteasomes | 65 ± 5 nM | - | [6] | |

| Mycobacterial Proteasome | - | Ki = 5.2 µM | - | [8] |

Signaling Pathways Modulated by ONX-0914

The inhibition of the immunoproteasome by ONX-0914 leads to the modulation of several key intracellular signaling pathways, primarily impacting T-cell activation and differentiation.

T-Cell Receptor (TCR) Signaling and the ERK Pathway

A significant consequence of ONX-0914 treatment is the impairment of T-cell activation.[9][10] Specifically, ONX-0914 has been shown to reduce the sustained phosphorylation of Extracellular signal-Regulated Kinase (ERK), a critical downstream effector of the TCR signaling cascade.[9][11] This effect appears to be specific to the ERK pathway, as ONX-0914 does not affect other major signaling pathways involved in T-cell activation, such as the NF-κB pathway.[9][10] The reduction in sustained ERK phosphorylation ultimately leads to diminished T-cell activation and subsequent effector functions.

Th1 and Th17 Cell Differentiation

ONX-0914 has been demonstrated to suppress the differentiation of pro-inflammatory T helper (Th) cell subsets, specifically Th1 and Th17 cells.[3][12][13] This is a critical aspect of its immunomodulatory activity, as these cell types are key drivers of pathology in many autoimmune diseases. The inhibition of Th1 and Th17 differentiation is associated with a reduction in the production of their signature cytokines, such as IFN-γ (Th1) and IL-17 (Th17).[12]

Experimental Protocols

Proteasome Activity Assay

This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.

Materials:

-

Cell lysis buffer (e.g., 25 mM HEPES, 250 mM sucrose, 20 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Proteasome activity buffer (e.g., 150 mM Tris, 30 mM potassium chloride, 7.5 mM MgOAc, 10 mM MgCl2, pH 7.4)

-

Suc-LLVY-AMC fluorogenic substrate (stock solution in DMSO)[14]

-

ONX-0914 TFA

-

96-well black microplate

-

Fluorescence plate reader (λex= 360-380 nm, λem= 460-485 nm)[14][15]

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired density and treat with ONX-0914 or vehicle control for the specified time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in proteasome lysis buffer using methods such as freeze-thaw cycles.[15]

-

Centrifuge the lysate to remove cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Activity Measurement:

-

Dilute cell lysates to a standardized protein concentration.

-

In a 96-well black plate, add a defined amount of cell lysate to each well.

-

Add proteasome activity buffer to each well.

-

To initiate the reaction, add the Suc-LLVY-AMC substrate to a final concentration of 50-200 µM.[14]

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the increase in fluorescence over time (kinetic read). The rate of increase is proportional to the proteasome activity.

-

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol describes the detection of phosphorylated ERK in T-cells following treatment with ONX-0914.

Materials:

-

RPMI-1640 medium

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-ERK, anti-total-ERK, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Isolate primary T-cells and culture in RPMI-1640 medium.

-

Pre-treat cells with ONX-0914 or vehicle control.

-

Activate T-cells with plate-bound anti-CD3 and anti-CD28 antibodies for various time points.

-

Lyse the cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, total-ERK, and a loading control overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Clinical Perspective

While ONX-0914 itself has been extensively used in preclinical studies, it has not progressed into late-stage clinical trials.[4] However, the insights gained from ONX-0914 research have paved the way for the development of second-generation immunoproteasome inhibitors. One such successor, KZR-616, is currently in clinical trials for the treatment of various autoimmune diseases, demonstrating the therapeutic potential of this mechanism of action.[16]

Conclusion

This compound is a selective immunoproteasome inhibitor that primarily targets the LMP7 subunit. Its core mechanism of action involves the suppression of T-cell activation and differentiation through the inhibition of the sustained ERK signaling pathway, without affecting the NF-κB pathway. This leads to a reduction in the production of pro-inflammatory cytokines and the differentiation of Th1 and Th17 cells. The extensive preclinical data generated with ONX-0914 has been instrumental in validating the immunoproteasome as a therapeutic target and has spurred the development of new-generation inhibitors with clinical promise for the treatment of autoimmune and inflammatory disorders. This technical guide provides a foundational understanding of ONX-0914's mechanism for researchers and drug development professionals working in this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. ahajournals.org [ahajournals.org]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ubpbio.com [ubpbio.com]

- 15. 2.5. Proteasome activity [bio-protocol.org]

- 16. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

ONX-0914 TFA: A Technical Guide to its Selectivity for LMP7 versus LMP2

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914 (also known as PR-957) is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells. The immunoproteasome plays a crucial role in processing antigens for presentation by MHC class I molecules and is implicated in the pathogenesis of various autoimmune diseases and hematological malignancies. Its catalytic activity is mediated by three distinct subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). ONX-0914 has been widely studied for its therapeutic potential, with a particular focus on its selectivity for the LMP7 subunit over the LMP2 subunit. This technical guide provides an in-depth analysis of the selectivity of ONX-0914 for LMP7 versus LMP2, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data: ONX-0914 Selectivity Profile

The inhibitory activity of ONX-0914 against the immunoproteasome subunits LMP7 and LMP2 has been characterized in various studies. While initially described as a highly selective LMP7 inhibitor, subsequent research has revealed a more nuanced selectivity profile, with significant inhibition of LMP2, particularly under specific conditions. The following table summarizes the key quantitative data regarding the selectivity of ONX-0914.

| Parameter | Value | Species | Notes | Reference |

| LMP7 (β5i) IC50 | 65 nM | Mouse | In a cell-free assay. | [1] |

| 73 nM | Human | In a cell-free assay. | [1] | |

| ~10 nM | Not Specified | In a cell-free assay. | ||

| LMP2 (β1i) Inhibition | 20- to 40-fold less sensitive than LMP7 | Not Specified | ||

| ~35% inhibition at 200 nM | Not Specified | Active-site ELISA. | [2] | |

| ~75% inhibition at 500 nM | Not Specified | Active-site ELISA. | [2] | |

| Significant inhibition at 30-300 nM | Human/Mouse | In-cell assays; prolonged exposure leads to inhibition of both LMP7 and LMP2. | [3] | |

| At 10 mg/kg in vivo, LMP2 is inhibited by up to ~75% | Mouse | 1 hour post-intravenous application. | [2][4] | |

| Constitutive Proteasome (β5) IC50 | 0.92 µM | Mouse | Demonstrates selectivity for the immunoproteasome over the constitutive proteasome. | [1] |

| 1.04 µM | Human | [1] |

Note: IC50 values can vary depending on the assay conditions, including the specific substrate used and the source of the enzyme (e.g., purified enzyme vs. cell lysate). Several studies have highlighted that the co-inhibition of both LMP7 and LMP2 by ONX-0914 is crucial for its therapeutic efficacy in models of autoimmune disease[2][3][4][5].

Experimental Protocols

Immunoproteasome Activity Assay Using a Fluorogenic Substrate

This protocol describes a method to measure the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome in cell lysates using a fluorogenic peptide substrate.

Materials:

-

Cells of interest (e.g., peripheral blood mononuclear cells, cancer cell lines)

-

ONX-0914 TFA

-

Proteasome activity assay buffer (50 mM Tris-HCl [pH 7.5], 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT)

-

Fluorogenic substrate for LMP7 (chymotrypsin-like activity), e.g., Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin) or Ac-ANW-AMC.

-

Fluorogenic substrate for LMP2 (trypsin-like activity), e.g., Ac-PAL-AMC.

-

96-well black microplates

-

Fluorometer capable of excitation at 380 nm and emission at 460 nm

-

Bradford assay reagents for protein quantification

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., a detergent-free buffer for native PAGE analysis or a buffer compatible with the activity assay).

-

Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (whole-cell lysate) and determine the protein concentration using the Bradford assay.

-

-

Assay Setup:

-

In a 96-well black microplate, add 10 µL of whole-cell lysate to each well.

-

Prepare serial dilutions of ONX-0914 in the proteasome activity assay buffer. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Add 100 µL of proteasome activity assay buffer to each well.

-

Add the fluorogenic substrate (e.g., Ac-ANW-AMC for LMP7 or Ac-PAL-AMC for LMP2) to a final concentration of 12.5 µM[6].

-

-

Measurement:

-

Immediately place the microplate in a fluorometer pre-warmed to 37°C.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 3 minutes) for up to 60 minutes[6].

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis (increase in fluorescence over time).

-

Normalize the activity in the inhibitor-treated wells to the vehicle control to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Western Blot Analysis of ONX-0914 Binding to LMP7 and LMP2

This protocol is used to visualize the covalent binding of ONX-0914 to the LMP7 and LMP2 subunits, which results in a characteristic upward shift in their apparent molecular weight on an SDS-PAGE gel[2][4].

Materials:

-

Cells or tissues treated with ONX-0914 or vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

-

Primary antibodies against LMP7 and LMP2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells or tissues with the desired concentrations of ONX-0914 for the specified duration.

-

Lyse the cells or homogenize the tissues in lysis buffer.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LMP7 and LMP2 overnight at 4°C.

-

Wash the membrane three times with TBS-T.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBS-T.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the resulting bands. The binding of ONX-0914 will cause a visible upward shift in the bands corresponding to LMP7 and LMP2.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by LMP7 and LMP2 Inhibition

Inhibition of LMP7 and LMP2 by ONX-0914 can modulate several downstream signaling pathways, contributing to its anti-inflammatory and anti-cancer effects. The following diagrams illustrate the key pathways involved.

Caption: ONX-0914 inhibits LMP7 and LMP2, impacting NF-κB, PI3K/Akt, and ERK pathways.

Experimental Workflow for Assessing Proteasome Subunit Selectivity

The following diagram outlines a typical experimental workflow for determining the selectivity of a compound like ONX-0914 for different proteasome subunits.

Caption: Workflow for determining ONX-0914 selectivity for proteasome subunits.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. embopress.org [embopress.org]

- 6. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ONX-0914 TFA on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective small molecule inhibitor of the immunoproteasome subunit LMP7 (low-molecular-mass polypeptide 7 or β5i). The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is crucial for processing antigens for presentation on MHC class I molecules. However, emerging evidence has highlighted its significant role in regulating inflammatory responses through the modulation of cytokine production and T helper cell differentiation.[1][2] This technical guide provides an in-depth overview of the effects of ONX-0914 TFA on cytokine production, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action

ONX-0914 is an epoxyketone-based irreversible inhibitor that selectively targets the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[3] This selectivity allows for the targeted inhibition of immune responses while minimizing the off-target effects associated with broader proteasome inhibitors.[4] By inhibiting the immunoproteasome, ONX-0914 disrupts the degradation of key regulatory proteins involved in cytokine gene transcription and signaling pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines.[2]

Quantitative Effects on Cytokine Production

The administration of ONX-0914 has been shown to significantly reduce the production of a wide range of pro-inflammatory cytokines across various immune cell types and in vivo models of autoimmune and inflammatory diseases. The following tables summarize the quantitative data from key studies.

Table 1: In Vitro Effects of ONX-0914 on Cytokine Production by Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Cell Type | Stimulant | ONX-0914 Concentration | % Inhibition | Reference |

| IL-23 | PBMCs | LPS | 200 nM | >90% | [5] |

| TNF-α | PBMCs | LPS | 200 nM | ~50% | [5] |

| IL-6 | PBMCs | LPS | 200 nM | ~50% | [5] |

| IL-1β | THP-1 cells | - | 50 nM | Increased mRNA | [6] |

| TNF-α | THP-1 cells | - | 50 nM | Increased mRNA | [6] |

| CXCL8 | THP-1 cells | - | 50 nM | Increased mRNA (130-fold) | [6] |

Table 2: In Vivo Effects of ONX-0914 on Cytokine Production

| Cytokine | Animal Model | Tissue/Fluid | ONX-0914 Dosage | % Reduction | Reference |

| IL-17A | Psoriasis mouse model | Skin-draining lymph nodes | 10 mg/kg | Significant | [7] |

| IL-17A | Psoriasis mouse model | Spleen | 10 mg/kg | Significant | [7] |

| IL-6 | LPS-induced inflammation in pregnant mice | Myometrium, Placenta, Fetal brain, Amniotic fluid, Maternal serum | Not specified | Alleviated | [8] |

| CCL3 | LPS-induced inflammation in pregnant mice | Myometrium, Placenta, Fetal brain, Amniotic fluid, Maternal serum | Not specified | Alleviated | [8] |

| CXCL1 | LPS-induced inflammation in pregnant mice | Myometrium, Placenta, Fetal brain, Amniotic fluid, Maternal serum | Not specified | Alleviated | [8] |

| IL-6 | Atherosclerosis mouse model | Serum | 10 mg/kg | Unexpectedly elevated | [1] |

| TNF-α | Atherosclerosis mouse model | Serum | 10 mg/kg | Unexpectedly elevated | [1] |

It is important to note that while the majority of studies report a decrease in pro-inflammatory cytokines, some conflicting data exists. For instance, one study observed an unexpected increase in serum IL-6 and TNF-α in an atherosclerosis mouse model treated with ONX-0914, suggesting that the effects of immunoproteasome inhibition may be context-dependent.[1] Another study reported an increase in the mRNA levels of IL-1β, TNF-α, and a dramatic increase in CXCL8 in the THP-1 human monocytic cell line.[6]

Signaling Pathways Modulated by ONX-0914

The inhibitory effects of ONX-0914 on cytokine production are mediated through its influence on key intracellular signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines.[9] By inhibiting the immunoproteasome, ONX-0914 is thought to interfere with the degradation of phosphorylated IκB, thereby preventing NF-κB nuclear translocation and subsequent cytokine gene expression.[8]

T Helper Cell Differentiation

ONX-0914 also exerts its effects by modulating the differentiation of naive CD4+ T cells into specific T helper (Th) subsets, each characterized by the production of a distinct set of cytokines.

-

Th1 Cells: Responsible for cell-mediated immunity, Th1 cells primarily produce IFN-γ.

-

Th2 Cells: Involved in humoral immunity and allergic responses, Th2 cells secrete IL-4, IL-5, and IL-13.

-

Th17 Cells: Critical in host defense against extracellular pathogens and implicated in autoimmunity, Th17 cells produce IL-17A, IL-17F, and IL-22.

Studies have shown that ONX-0914 can suppress the differentiation of Th1 and Th17 cells, thereby reducing the production of their signature pro-inflammatory cytokines.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature on ONX-0914.

In Vitro Cytokine Production Assay

Objective: To quantify the effect of ONX-0914 on cytokine production by immune cells in vitro.

1. Cell Culture and Treatment:

- Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

- Alternatively, use cultured immune cell lines such as THP-1 (monocytic) or Jurkat (T cell).

- Plate the cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

- Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.

- Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24-48 hours.

2. Cytokine Measurement:

- Collect the cell culture supernatants by centrifugation.

- Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-23) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

- Read the absorbance or fluorescence intensity using a microplate reader.

- Calculate the cytokine concentrations based on a standard curve.

In Vivo Mouse Model of Inflammation

Objective: To assess the in vivo efficacy of ONX-0914 in a mouse model of inflammation.

1. Animal Model and Treatment:

- Use an appropriate mouse model of inflammatory disease, such as collagen-induced arthritis (CIA) or dextran sulfate sodium (DSS)-induced colitis.

- Induce the disease according to the established protocol.

- Administer this compound (e.g., 10 mg/kg) or vehicle via an appropriate route (e.g., intravenous or subcutaneous injection) at specified time points during the disease course.

2. Sample Collection and Analysis:

- At the end of the experiment, collect blood by cardiac puncture and isolate serum.

- Harvest relevant tissues (e.g., paws for CIA, colon for DSS-colitis).

- Measure serum cytokine levels using ELISA or a multiplex assay.

- Homogenize tissue samples and measure cytokine levels in the tissue lysates.

- Perform histological analysis of the tissues to assess inflammation.

Experimental Workflow Visualization

Conclusion

This compound is a selective immunoproteasome inhibitor that demonstrates significant potential in the modulation of inflammatory responses by inhibiting the production of key pro-inflammatory cytokines. Its mechanism of action primarily involves the disruption of the NF-κB signaling pathway and the suppression of Th1 and Th17 cell differentiation. The quantitative data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of ONX-0914 and other immunoproteasome inhibitors in the treatment of inflammatory and autoimmune diseases. Further research is warranted to explore the context-dependent effects of ONX-0914 on cytokine production and to optimize its therapeutic application.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. apexbt.com [apexbt.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]

- 8. The immunoproteasome inhibitor ONX-0914 regulates inflammation and expression of contraction associated proteins in myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

a selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the selective inhibition of the immunoproteasome subunit LMP7 as a therapeutic strategy to block pro-inflammatory cytokine production. This document provides a comprehensive overview of the mechanism of action, quantitative data on inhibitor efficacy, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.

Introduction: The Immunoproteasome and LMP7 in Immune Regulation

The proteasome is a critical cellular machine responsible for protein degradation, playing a vital role in maintaining cellular homeostasis. In immune cells, a specialized form of the proteasome, known as the immunoproteasome, is predominantly expressed. The immunoproteasome is distinguished by the replacement of the standard catalytic β-subunits (β1, β2, and β5) with their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7).[1]

LMP7, possessing chymotrypsin-like activity, is a key component of the immunoproteasome and has been identified as a crucial regulator of cytokine production.[2][3][4] Pro-inflammatory cytokines, such as interferons and TNF-α, can induce the expression of immunoproteasome subunits in various cell types.[5][6] The selective inhibition of LMP7 has emerged as a promising therapeutic approach for a range of autoimmune and inflammatory diseases by dampening the pathogenic cytokine storm.[2][7][8]

Mechanism of Action: How LMP7 Inhibition Modulates Cytokine Production

The primary mechanism by which LMP7 inhibition is thought to reduce cytokine production involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The canonical NF-κB pathway is a central regulator of inflammatory responses, and its activation leads to the transcription of numerous pro-inflammatory cytokine genes.

While the precise molecular steps are still under investigation, it is proposed that the immunoproteasome, and specifically LMP7, is involved in the degradation of IκBα, the inhibitor of NF-κB. By degrading IκBα, NF-κB is released to translocate to the nucleus and initiate the transcription of target genes, including those for IL-6, TNF-α, and IL-23. Selective inhibition of LMP7 can interfere with this process, leading to a reduction in the production of these key inflammatory mediators.[1][5]

Quantitative Data: Efficacy of Selective LMP7 Inhibitors

The efficacy of selective LMP7 inhibitors in blocking cytokine production has been demonstrated in numerous pre-clinical studies. The following tables summarize the quantitative data for two prominent LMP7 inhibitors: ONX 0914 (also known as PR-957) and KZR-616.

Table 1: Inhibition of Cytokine Production by ONX 0914 (PR-957)

| Cytokine | Cell Type | Stimulant | ONX 0914 Concentration | % Inhibition | Reference |

| IL-23 | Human Monocytes | LPS | 100 nM | >90% | [2][9] |

| IFN-γ | Human T-cells | anti-CD3/CD28 | 300 nM | ~50% | [2][9] |

| IL-2 | Human T-cells | anti-CD3/CD28 | 300 nM | ~50% | [2][9] |

| TNF-α | Human PBMCs | LPS | 200 nM | ~50% | [10] |

| IL-6 | Human PBMCs | LPS | 200 nM | ~50% | [10] |

Table 2: Inhibition of Cytokine Production by KZR-616

| Cytokine | Cell Type | Stimulant | KZR-616 Concentration | % Inhibition | Reference |

| IL-12/23p40 | Human Whole Blood | LPS | 45 mg (in vivo) | Significant Reduction | [4] |

| IL-17A | Human Whole Blood | LPS | 45 mg (in vivo) | Significant Reduction | [4] |

| IL-6 | Human Whole Blood | LPS | 45 mg (in vivo) | Significant Reduction | [4] |

| TNF-α | Human Whole Blood | LPS | 45 mg (in vivo) | Significant Reduction | [4] |

| >30 Pro-inflammatory Cytokines | Human PBMCs | LPS or anti-CD3/CD28 | 500 nM | Broad Blockade | [3][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of selective LMP7 inhibitors on cytokine production.

Immunoproteasome Activity Assay

This protocol is for measuring the chymotrypsin-like activity of the immunoproteasome (LMP7) in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest (e.g., PBMCs, T-cells)

-

Selective LMP7 inhibitor (e.g., ONX 0914)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP)

-

Fluorogenic substrate for LMP7 (e.g., Ac-ANW-AMC)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysis:

-

Harvest and wash cells with cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 10 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

Dilute the cell lysate to a consistent protein concentration in Assay Buffer (Lysis Buffer without sucrose).

-

In a 96-well black microplate, add the diluted cell lysate to triplicate wells.

-

Add the selective LMP7 inhibitor at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C for 30 minutes.

-

-

Kinetic Measurement:

-

Prepare the fluorogenic substrate solution in Assay Buffer.

-

Add the substrate solution to all wells to initiate the reaction.

-

Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every 2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve).

-

Normalize the activity in the inhibitor-treated wells to the vehicle control to determine the percent inhibition.

-

Cytokine Secretion Assay (ELISA)

This protocol describes the measurement of secreted cytokines in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cell culture supernatants from cells treated with or without an LMP7 inhibitor.

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.

-

Recombinant cytokine standard.

-

Biotinylated detection antibody specific for the cytokine.

-

Streptavidin-HRP conjugate.

-

TMB substrate solution.

-

Stop solution (e.g., 2N H₂SO₄).

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Assay Diluent (e.g., PBS with 1% BSA).

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Plate Preparation:

-

If not using a pre-coated plate, coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Block the plate with Assay Diluent for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

-

Standard and Sample Incubation:

-

Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent.

-

Add the standards and cell culture supernatants (diluted if necessary) to the wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate five times with Wash Buffer.

-

-

Detection Antibody Incubation:

-

Add the biotinylated detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

-

Streptavidin-HRP Incubation:

-

Add the Streptavidin-HRP conjugate to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate seven times with Wash Buffer.

-

-

Development and Measurement:

-

Add the TMB substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Add the Stop Solution to each well to stop the reaction.

-

Read the absorbance at 450 nm within 30 minutes.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and procedures related to LMP7 inhibition and cytokine production.

References

- 1. Cytokine Elisa [bdbiosciences.com]

- 2. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 4. bowdish.ca [bowdish.ca]

- 5. med.virginia.edu [med.virginia.edu]

- 6. Intracellular Cytokine Staining Protocol [anilocus.com]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. m.youtube.com [m.youtube.com]

- 9. | BioWorld [bioworld.com]

- 10. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 11. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

ONX-0914 TFA and the NF-κB Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ONX-0914 TFA, a selective immunoproteasome inhibitor, with a particular focus on its intricate relationship with the NF-κB signaling pathway. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction to this compound

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] The immunoproteasome plays a crucial role in processing proteins for antigen presentation and is involved in the production of pro-inflammatory cytokines.[2][3] this compound is the trifluoroacetic acid salt of ONX-0914. By selectively targeting the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome, ONX-0914 has demonstrated significant therapeutic potential in various preclinical models of autoimmune diseases and cancer.[3][4][5]

Mechanism of Action of this compound

ONX-0914 is an epoxyketone-based irreversible inhibitor that covalently binds to the N-terminal threonine residue of the active site of the LMP7 subunit.[6] This selective inhibition leads to a downstream cascade of effects, most notably the suppression of pro-inflammatory cytokine production and the modulation of T-cell differentiation.[3][7]

Selectivity Profile

ONX-0914 exhibits a high degree of selectivity for the LMP7 subunit of the immunoproteasome over its constitutive counterpart, β5.[8] This selectivity is a key attribute, as it is expected to minimize off-target effects and the toxicities associated with broader proteasome inhibition.[4]

The Interplay between this compound and the NF-κB Signaling Pathway

The Nuclear Factor-κB (NF-κB) family of transcription factors are central regulators of inflammation, immunity, and cell survival. The canonical NF-κB pathway is a primary target for many anti-inflammatory therapies. The role of the immunoproteasome, and by extension its inhibitor ONX-0914, in modulating this pathway is a subject of ongoing research and appears to be context-dependent.

The Canonical NF-κB Pathway

In the canonical pathway, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals such as TNF-α or IL-1β, the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome, liberating NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for various pro-inflammatory cytokines.

Impact of ONX-0914 on NF-κB Signaling

Contrary to what might be expected from a proteasome inhibitor, evidence suggests that selective inhibition of the immunoproteasome by ONX-0914 does not directly block the degradation of IκBα in the canonical NF-κB pathway.[9][10] Several studies have shown that IκBα degradation, p65 phosphorylation, and p65 nuclear translocation proceed normally in the presence of ONX-0914.[9] This indicates that the constitutive proteasome is sufficient for IκBα degradation and subsequent NF-κB activation.

However, the story is more nuanced. While the direct, acute activation of the canonical pathway may be unaffected, some studies suggest that immunoproteasome deficiency or inhibition can lead to a state of chronic NF-κB activation in specific cell types, such as microglia. This may be an indirect effect related to cellular stress and altered protein homeostasis.

Furthermore, some reports indicate that LMP7 silencing can reduce NF-κB RelA activity, suggesting a more complex regulatory role for the immunoproteasome in NF-κB signaling that may be cell-type or context-specific.[11]

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the activity and effects of this compound.

Table 1: In Vitro Selectivity and Potency of ONX-0914

| Target Subunit | IC50 (nM) | Selectivity vs. β5 | Reference |

| LMP7 (β5i) | ~10 | 20- to 40-fold | [8] |

| LMP2 (β1i) | - | - | [4] |

| MECL-1 (β2i) | - | Minor effects | [4] |

| β5 | - | 1 | [8] |

| β1 | - | - | - |

| β2 | - | - | - |

Table 2: Effects of ONX-0914 on Cytokine Production

| Cytokine | Cell Type/Model | Inhibition (%) | ONX-0914 Concentration/Dose | Reference |

| IL-23 | Activated Monocytes | >90% | - | [2][8] |

| TNF-α | Activated Monocytes | ~50% | - | [2][8] |

| IL-6 | Activated Monocytes | ~50% | - | [2][8] |

| IFN-γ | T cells | ~60% | LMP7-selective concentrations | [8] |

| IL-2 | T cells | ~50% | - | [8] |

| IL-17A | Psoriasis Mouse Model | Significantly reduced | 10 mg/kg | [12] |

| IFN-α | Lupus Mouse Model (pDCs) | ~75% | 10 mg/kg | [1] |

Table 3: In Vivo Efficacy of ONX-0914 in Autoimmune Disease Models

| Disease Model | Key Outcome | Effect of ONX-0914 | Dose | Reference |

| Rheumatoid Arthritis (CIA) | Disease Progression | Dose-dependent amelioration | 2, 6, 10 mg/kg | [7] |

| Systemic Lupus Erythematosus (NZB/W F1) | Plasma Cell Numbers | 80% reduction in spleen | 20 mg/kg | [1] |

| Multiple Sclerosis (EAE) | Clinical Score | Significant reduction | 10 mg/kg | [13] |

| Psoriasis (IMQ-induced) | Skin Thickness | Significant reduction | 10 mg/kg | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of ONX-0914 on the NF-κB signaling pathway and cytokine production.

Western Blot Analysis for NF-κB Pathway Components

This protocol is designed to assess the levels of total and phosphorylated NF-κB p65 and IκBα.

-

Cell Culture and Treatment:

-

Culture cells (e.g., human PBMCs, murine splenocytes) in appropriate media.

-

Pre-treat cells with desired concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect chemiluminescence using an appropriate substrate and imaging system.

-

Immunofluorescence for p65 Nuclear Translocation

This protocol allows for the visualization and quantification of NF-κB p65 translocation from the cytoplasm to the nucleus.

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound and stimulate with an NF-κB activator as described in the Western Blot protocol.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with anti-p65 primary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

-

Counterstaining and Mounting:

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount coverslips on slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize cells using a fluorescence microscope.

-

Quantify nuclear and cytoplasmic fluorescence intensity using image analysis software (e.g., ImageJ) to determine the ratio of nuclear to cytoplasmic p65.

-

Multiplex Cytokine Assay (Luminex)

This protocol enables the simultaneous quantification of multiple cytokines in cell culture supernatants or serum.

-

Sample Preparation:

-

Collect cell culture supernatants or serum from this compound-treated and control samples.

-

Centrifuge to remove debris.

-

-

Assay Procedure (using a commercial kit):

-

Prepare antibody-coupled magnetic beads according to the manufacturer's instructions.

-

Add beads to a 96-well plate.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature with shaking.

-

Wash the beads using a magnetic plate washer.

-

Add biotinylated detection antibodies and incubate for 1 hour with shaking.

-

Wash the beads.

-

Add streptavidin-phycoerythrin and incubate for 30 minutes with shaking.

-

Wash the beads and resuspend in sheath fluid.

-

-

Data Acquisition and Analysis:

-

Acquire data on a Luminex instrument.

-

Analyze the data using the instrument's software to determine the concentration of each cytokine based on the standard curve.

-

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 3. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL–AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. "Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic" by Tyler W. Jenkins, Sondra L. Downey-Kopyscinski et al. [digitalcommons.dartmouth.edu]

- 6. researchgate.net [researchgate.net]

- 7. Mouse Luminex Multiplex Assay Panel - Creative Proteomics [cytokine.creative-proteomics.com]

- 8. mmpc.org [mmpc.org]

- 9. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]

- 10. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The immunoproteasome inhibitor ONX-0914 regulates inflammation and expression of contraction associated proteins in myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. protocols.io [protocols.io]

The Immunoproteasome Inhibitor ONX-0914 TFA: A Technical Overview in Rheumatoid Arthritis Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ONX-0914 trifluoroacetate (TFA), a selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or β5i), and its therapeutic potential in preclinical models of rheumatoid arthritis (RA). This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental application.

Core Mechanism of Action

ONX-0914 (also known as PR-957) is a ketoepoxide-based irreversible inhibitor that selectively targets the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and tissues exposed to inflammatory cytokines like interferon-gamma (IFN-γ). In the context of RA, its activity is implicated in the generation of pathogenic peptides for antigen presentation and the production of pro-inflammatory cytokines.[1][3]

By inhibiting LMP7, ONX-0914 disrupts these processes, leading to a reduction in the inflammatory cascade that drives RA pathogenesis.[1][4][5] This targeted inhibition offers a more specific approach compared to broader proteasome inhibitors, potentially minimizing off-target effects and toxicity.[1][3] While highly selective for LMP7, at higher doses, ONX-0914 can also inhibit the LMP2 (β1i) and MECL-1 (β2i) subunits of the immunoproteasome.[3]

Signaling Pathway and Cellular Effects of ONX-0914

The inhibitory action of ONX-0914 on the immunoproteasome leads to several downstream effects on immune cells central to RA pathology. It has been shown to suppress the differentiation of pro-inflammatory T helper 1 (Th1) and Th17 cells while promoting the development of regulatory T cells (Tregs).[6][7] This shift in T-cell balance is crucial, as Th1 and Th17 cells are key drivers of autoimmune inflammation in RA through their production of cytokines like IFN-γ and Interleukin-17 (IL-17).[8][9] Furthermore, ONX-0914 directly impacts cytokine production by activated monocytes and T cells, significantly reducing the secretion of IL-23, a cytokine critical for the stabilization of the Th17 phenotype.[1][4] It also curtails the production of other key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-6, IFN-γ, and IL-2.[1][4]

Figure 1. Signaling pathway illustrating the inhibitory effect of ONX-0914.

Quantitative Data from Preclinical Rheumatoid Arthritis Models

The efficacy of ONX-0914 has been demonstrated in various preclinical models of rheumatoid arthritis, most notably the collagen-induced arthritis (CIA) model in mice. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of ONX-0914

| Parameter | Cell Type | Concentration | Result | Reference |

| LMP7 Inhibition | Human PBMCs | ~10 nM | >80% inhibition | [1][5] |

| IL-23 Production | Activated Monocytes | LMP7-selective conc. | ~90% inhibition | [4] |

| TNF-α Production | Activated Monocytes | LMP7-selective conc. | ~50% inhibition | [4] |

| IL-6 Production | Activated Monocytes | LMP7-selective conc. | ~50% inhibition | [4] |

| IFN-γ Production | T-cells | LMP7-selective conc. | ~60% inhibition | [4] |

| IL-2 Production | T-cells | LMP7-selective conc. | ~50% inhibition | [4] |

Table 2: In Vivo Efficacy of ONX-0914 in Collagen-Induced Arthritis (CIA) Mouse Models

| Animal Model | Dosing Regimen | Key Outcomes | Reference |

| DBA/1J Mice (CIA) | 2, 6, and 10 mg/kg, i.v., every other day | Dose-dependent reduction in disease progression; complete amelioration of visible signs of disease at 10 mg/kg. | [5][10] |

| DBA/1J Mice (CIA) | 10 mg/kg, i.v., therapeutically | Rapid therapeutic response in established disease. | [10] |

| Mouse Models | Not specified | Reduction in cellular infiltration, cytokine production, and autoantibody levels. | [4] |

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for RA as it shares many pathological features with the human disease, including synovitis, pannus formation, and erosion of bone and cartilage.[11][12]

1. Materials:

-

Collagen: Bovine or chick Type II collagen.[12]

-

Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[12][14]

-

Booster Adjuvant: Incomplete Freund's Adjuvant (IFA).[12][14]

-

ONX-0914 TFA: Formulated for in vivo administration (e.g., in 10% sulfobutylether-β-cyclodextrin and 10 mM sodium citrate).[15]

2. Induction Protocol:

-

Day 0 (Primary Immunization): Emulsify Type II collagen with an equal volume of CFA. Administer an intradermal injection (typically 100 µL of emulsion) at the base of the tail.[14]

-

Day 21 (Booster Immunization): Emulsify Type II collagen with an equal volume of IFA. Administer a subcutaneous or intradermal injection at a different site from the primary immunization.[14]

3. This compound Treatment:

-

Prophylactic Treatment: Initiate dosing before the onset of clinical signs of arthritis.

-

Therapeutic Treatment: Begin dosing after the establishment of clinical arthritis (e.g., on day 25).[10]

-

Administration: Typically administered intravenously (i.v.) at doses ranging from 2-10 mg/kg on a specified schedule (e.g., every other day).[10]

4. Assessment:

-

Clinical Scoring: Monitor mice regularly for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling. The maximum score per mouse is 16.[12]

-

Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Collect serum to measure levels of anti-collagen antibodies and markers of cartilage breakdown, such as collagen oligomeric matrix protein (COMP).[5]

Figure 2. A typical experimental workflow for evaluating ONX-0914.

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of rheumatoid arthritis by selectively inhibiting the LMP7 subunit of the immunoproteasome. This targeted approach effectively reduces the production of key pro-inflammatory cytokines and modulates the differentiation of pathogenic T-cell subsets, ultimately ameliorating disease progression. The data presented in this guide underscore the promise of immunoproteasome inhibition as a focused therapeutic strategy for rheumatoid arthritis and other autoimmune disorders. Further investigation into this class of compounds is warranted to translate these preclinical findings into clinical applications.

References

- 1. Proteasome Inhibitors: Potential in Rheumatoid Arthritis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunoproteasome subunit LMP7 deficiency and inhibition suppresses Th1 and Th17 but enhances regulatory T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Th17 cells, but not Th1 cells, from patients with early rheumatoid arthritis are potent inducers of matrix metalloproteinases and proinflammatory cytokines upon synovial fibroblast interaction, including autocrine interleukin-17A production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Breaking old paradigms: Th17 cells in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]

- 12. chondrex.com [chondrex.com]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

ONX-0914 TFA for Systemic Lupus Erythematosus Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ONX-0914 TFA, a selective inhibitor of the immunoproteasome, and its application in preclinical lupus research. This document details the mechanism of action, summarizes key quantitative data from murine lupus models, and provides detailed experimental protocols for researchers investigating the therapeutic potential of immunoproteasome inhibition in Systemic Lupus Erythematosus (SLE).

Core Concepts: The Immunoproteasome in Lupus Pathogenesis

Systemic Lupus Erythematosus is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and organ damage, particularly in the kidneys (lupus nephritis). Two key cell types implicated in the pathogenesis of SLE are plasmacytoid dendritic cells (pDCs), which are a major source of type I interferons (IFN-α), and plasma cells, which produce pathogenic autoantibodies.[1]

The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells. It plays a crucial role in processing proteins for antigen presentation and is involved in cytokine production and the differentiation of immune cells. The immunoproteasome's catalytic subunits include LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i). ONX-0914 is a selective inhibitor of the LMP7 subunit, and at efficacious doses, it also inhibits the LMP2 subunit.[1] This dual inhibition is thought to be critical for its therapeutic effects in autoimmune models.

Mechanism of Action of ONX-0914 in Lupus

ONX-0914 exerts its therapeutic effects in lupus models through a multi-pronged approach targeting key pathogenic pathways:

-

Inhibition of Type I Interferon Production: ONX-0914 effectively suppresses the production of IFN-α by TLR-activated pDCs.[1] This is a critical mechanism as the IFN-α signature is a hallmark of SLE.

-

Reduction of Plasma Cells and Autoantibodies: Treatment with ONX-0914 leads to a significant reduction in both short-lived and long-lived plasma cells in the spleen and bone marrow.[1] This results in decreased levels of circulating autoantibodies, including anti-dsDNA IgG.

-

Modulation of T-Cell Differentiation: ONX-0914 influences T helper cell differentiation, leading to a reduction in pro-inflammatory Th1 and Th17 cells.[2]

-

Impact on Germinal Center Reactions: The inhibitor has been shown to reduce the number of germinal center B cells, suggesting an effect on the generation of new autoantibody-producing plasma cells.[1]

The signaling pathway below illustrates the key cellular and molecular targets of ONX-0914 in the context of lupus.

Quantitative Data from Preclinical Lupus Models

ONX-0914 has been evaluated in several murine models of spontaneous lupus, primarily the MRL/lpr and NZB/W F1 strains. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of ONX-0914 on Renal Disease in Lupus-Prone Mice

| Mouse Model | Treatment Regimen | Duration | Key Renal Outcome | Result | Reference |

| MRL/lpr | 10 mg/kg, every other day | 13 weeks | Proteinuria (>100 mg/dL) | <20% of treated mice vs. 100% of vehicle-treated mice developed high-level proteinuria. | [1] |

| NZB/W F1 | 20 mg/kg | 8 weeks | Glomerulonephritis & Interstitial Inflammation | Significant decrease in severity. | [1] |

Table 2: Effect of ONX-0914 on Plasma Cells and Autoantibodies

| Mouse Model | Treatment Regimen | Duration | Parameter | Reduction vs. Control | Reference |

| MRL/lpr | 10 mg/kg | 13 weeks | Splenic Plasma Cells | ~50% | [1] |

| MRL/lpr | 10 mg/kg | 13 weeks | Bone Marrow Plasma Cells | ~65% | [1] |

| NZB/W F1 | 20 mg/kg | 8 weeks | Splenic Plasma Cells | ~80% | [1] |

| NZB/W F1 | 20 mg/kg | 8 weeks | Germinal Center B Cells | ~78% | [1] |

Table 3: Effect of ONX-0914 on Type I Interferon Pathway

| Cell Type/Mouse Model | Treatment | Parameter | Reduction vs. Control | Reference |

| Bone Marrow Cells (from treated NZB/W F1 mice) | ex vivo CpG stimulation | IFN-α production | ~75% | [1] |

| Spleen Cells (from treated NZB/W F1 mice) | In vivo treatment | Mx1 gene expression | Significant decrease | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving ONX-0914 in lupus research, based on published studies.

In Vivo Studies in Murine Lupus Models

The following workflow outlines a typical in vivo study using ONX-0914 in lupus-prone mice.

4.1.1. This compound Formulation for In Vivo Administration

-

Vehicle: A common vehicle for ONX-0914 is an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin (Captisol) in 10 mM sodium citrate, pH 6.0.

-

Alternative Vehicle: Another reported vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

-

Preparation: The this compound powder is dissolved in the chosen vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 2 mg/mL). It is recommended to prepare the solution fresh on the day of use.

4.1.2. Animal Models and Dosing Regimens

-

MRL/lpr Mice: Female MRL/lpr mice are typically used, with treatment initiated at around 10 weeks of age. A common prophylactic regimen is 10 mg/kg of ONX-0914 administered subcutaneously or intraperitoneally every other day for 13 weeks.[1]

-

NZB/W F1 Mice: Female NZB/W F1 mice are used, and treatment can be initiated either prophylactically or therapeutically once nephritis is established (e.g., 2+ proteinuria). A therapeutic regimen of 20 mg/kg for 8 weeks has been reported.[1]

4.1.3. Assessment of Lupus Nephritis

-

Proteinuria: Monitored weekly using urine test strips (e.g., Albustix).

-

Histology: Kidneys are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

-

Scoring: Glomerulonephritis is scored based on the National Institutes of Health (NIH) activity and chronicity indices.[4]

-

Activity Index (AI): Evaluates reversible lesions such as endocapillary hypercellularity, leukocyte infiltration, fibrinoid necrosis, and cellular crescents.

-

Chronicity Index (CI): Evaluates irreversible lesions such as glomerular sclerosis, fibrous crescents, tubular atrophy, and interstitial fibrosis.

-

Flow Cytometry for Immune Cell Phenotyping

4.2.1. Preparation of Single-Cell Suspensions

-

Spleen and Bone Marrow: Spleens are mechanically dissociated, and red blood cells are lysed using an ACK lysis buffer. Bone marrow is flushed from the femurs and tibias, followed by red blood cell lysis.

4.2.2. Antibody Staining for Plasma Cell Identification

-

Surface Staining: Cells are incubated with a cocktail of fluorescently labeled antibodies. A typical panel for identifying plasma cells includes:

-

Anti-CD138 (e.g., PE-conjugated)

-

Anti-B220 (e.g., FITC-conjugated)

-

Anti-kappa light chain (e.g., APC-conjugated)

-

-

Germinal Center B Cell Identification:

-

Anti-B220 (e.g., PerCP-Cy5.5-conjugated)

-

Anti-GL-7 (e.g., FITC-conjugated)

-

-

Data Acquisition and Analysis: Data is acquired on a flow cytometer and analyzed using appropriate software (e.g., FlowJo). Plasma cells are typically identified as CD138+ and kappa light chain+.

ELISpot Assay for Antibody-Secreting Cells

4.3.1. Plate Preparation

-

96-well PVDF membrane plates are pre-coated with either goat anti-mouse IgG (for total IgG-secreting cells) or calf thymus dsDNA (for anti-dsDNA IgG-secreting cells) and incubated overnight at 4°C.

-

Plates are then washed and blocked with sterile PBS containing 1% BSA.

4.3.2. Cell Plating and Incubation

-

Single-cell suspensions from the spleen or bone marrow are added to the wells in serial dilutions.

-

Plates are incubated for 12-18 hours at 37°C in a 5% CO2 incubator.

4.3.3. Detection and Spot Development

-

Cells are washed off, and a biotinylated goat anti-mouse IgG detection antibody is added.

-

After incubation and washing, streptavidin-alkaline phosphatase is added.

-

Spots are developed using a BCIP/NBT substrate solution and counted using an ELISpot reader.

ELISA for Cytokine and Autoantibody Quantification

4.4.1. IFN-α ELISA

-

Supernatants from cultured bone marrow cells stimulated with a TLR agonist (e.g., CpG) are collected.

-

A commercial mouse IFN-α ELISA kit (e.g., from PBL Assay Science) is used according to the manufacturer's instructions to quantify IFN-α levels.[5]

4.4.2. Anti-dsDNA IgG ELISA

-

Serum samples are collected from mice.

-

96-well plates are coated with calf thymus dsDNA.

-

Diluted serum samples are added, followed by a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG detection antibody.

-

The assay is developed using a TMB substrate, and the optical density is read at 450 nm.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

4.5.1. RNA Extraction and cDNA Synthesis

-

Total RNA is extracted from spleen cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA is synthesized from the RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

4.5.2. qRT-PCR for Mx1 Expression

-

qRT-PCR is performed using a thermal cycler with SYBR Green for detection.

-

Primers for murine Mx1: Specific primers for the Mx1 gene are used. An example of a commercially available primer pair is from OriGene (MP208603).[6]

-

Housekeeping Gene: Gene expression is normalized to a stable housekeeping gene, such as β2-microglobulin or GAPDH.

-

Cycling Conditions: A typical protocol involves an initial denaturation step at 95°C, followed by 40-50 cycles of denaturation at 95°C, annealing at 60°C, and extension at 72°C.

Conclusion

This compound has demonstrated significant therapeutic potential in preclinical models of lupus by targeting the immunoproteasome and thereby inhibiting key pathogenic pathways, including type I interferon production and autoantibody generation. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers aiming to further investigate the role of immunoproteasome inhibition in systemic lupus erythematosus and to explore its potential as a novel therapeutic strategy. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and appropriate endpoint analyses, is crucial for obtaining robust and reproducible results in this promising area of research.

References

- 1. Novel Proteasome Inhibitors Have a Beneficial Effect in Murine Lupus via the dual inhibition of Type I Interferon and autoantibody secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Histologic evaluation of activity and chronicity of lupus nephritis and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. origene.com [origene.com]

ONX-0914 TFA: A Technical Guide to its Application in Multiple Sclerosis Research

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multiple sclerosis (MS) is a chronic autoimmune disorder of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. A key player in the inflammatory cascade is the immunoproteasome, a specialized form of the proteasome found in immune cells. ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, with a trifluoroacetic acid (TFA) salt form often used in research. This technical guide provides a comprehensive overview of the use of ONX-0914 TFA in preclinical multiple sclerosis studies, focusing on its mechanism of action, experimental protocols, and key quantitative findings. Through its targeted inhibition of the immunoproteasome, ONX-0914 has demonstrated significant therapeutic potential in animal models of MS by attenuating disease progression, reducing central nervous system inflammation, and modulating the adaptive immune response.

Core Mechanism of Action: Immunoproteasome Inhibition

ONX-0914 is a tripeptide epoxyketone that selectively inhibits the chymotrypsin-like activity of the β5i (LMP7) subunit of the immunoproteasome.[1][2] At efficacious doses, it also demonstrates inhibitory effects on the β1i (LMP2) and to a lesser extent, the β2i (MECL-1) subunits.[3] This multi-subunit inhibition is thought to be crucial for its broad anti-inflammatory effects.[4] The immunoproteasome is highly expressed in immune cells and plays a critical role in processing antigens for MHC class I presentation and in the production of pro-inflammatory cytokines.[2][3]

By inhibiting the immunoproteasome, ONX-0914 disrupts key downstream signaling pathways involved in the differentiation and function of pathogenic T helper (Th) cells, particularly Th1 and Th17 cells, which are central to the autoimmune pathology of multiple sclerosis.[1][5][6] This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the infiltration of immune cells into the central nervous system.[1]

Signaling Pathway of ONX-0914 in T-Cell Differentiation

Quantitative Data from Preclinical Studies

The efficacy of ONX-0914 has been demonstrated in various mouse models of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. The following tables summarize key quantitative findings from these studies.

Table 1: Effect of ONX-0914 on EAE Clinical Score

| EAE Model | Animal Strain | Treatment Protocol | Mean Peak Clinical Score (Vehicle) | Mean Peak Clinical Score (ONX-0914) | Reference |

| MOG35-55-induced | C57BL/6 | 10 mg/kg, three times a week, from day of immunization | ~3.5 | <1.0 | [1] |

| PLP139-151-induced (relapsing-remitting) | SJL/J | 10 mg/kg, once or three times a week, from onset of symptoms | ~3.0 | <1.5 | [1] |

Table 2: Immunomodulatory Effects of ONX-0914 in EAE Models

| Parameter | EAE Model | Tissue Analyzed | Reduction in Vehicle Control | Notes | Reference |

| Infiltrating CD4+ T-cells | MOG35-55-induced | Brain and Spinal Cord | Significant reduction | Analysis at peak of disease | [1] |

| IFN-γ producing CD4+ T-cells (Th1) | MOG35-55-induced | Draining Lymph Nodes | Strongly impaired differentiation | --- | [1][5] |

| IL-17 producing CD4+ T-cells (Th17) | MOG35-55-induced | Draining Lymph Nodes | Strongly impaired differentiation | --- | [1][5] |

| GM-CSF production | In vitro (mouse T-cells and human PBMCs) | Culture Supernatant | Reduced | GM-CSF is crucial in MS pathogenesis | [1] |

Table 3: ONX-0914 Selectivity for Immunoproteasome Subunits

| Subunit | Fold Selectivity over Constitutive Subunit | Level of Inhibition at Efficacious Doses | Reference |

| β5i (LMP7) | 20- to 40-fold over β5 | Maximally inhibited | [2][3] |

| β1i (LMP2) | Not specified | ~60% inhibition | [3] |

| β2i (MECL-1) | Not specified | Minor effects | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in studies investigating ONX-0914 in EAE models.

This compound Formulation and Administration

-

Stock Solution: ONX-0914 is dissolved in dimethyl sulfoxide (DMSO) to a concentration of 10 mM and stored at -20°C.[1]

-

Vehicle for In Vivo Administration: For subcutaneous or intravenous injection in mice, ONX-0914 is formulated in an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate (pH 6).[1]

-

Dosage: A commonly used therapeutic dose in EAE mouse models is 10 mg/kg, administered either once or three times per week.[1] This dose is well below the maximum tolerated dose of 30 mg/kg.[1]

Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE)

-

MOG35-55-induced EAE in C57BL/6 Mice:

-

Mice are immunized subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-